MRS 2211

Purinergic Signaling GPCR Pharmacology Receptor Selectivity

Crucial tool for unambiguous P2Y13 attribution. Unlike MRS 2179 (P2Y1) or cangrelor (P2Y12), MRS 2211 eliminates dual-receptor confounding. In pancreatic islets, MRS 2179 inhibits insulin secretion while MRS 2211 stimulates it—incorrect antagonist selection yields opposite functional outcomes. For megakaryocyte proplatelet studies, MRS 2211 inhibits formation even in P2Y12-null backgrounds, a distinction dual or P2Y12-selective agents cannot achieve. In presynaptic inhibition assays, MRS-2395 fails to reverse 2-MeSADP effects where MRS 2211 succeeds, preventing false negatives. For multi-receptor mast cell systems, MRS 2211 isolates the P2Y13 component without cross-talk at P2X7 or P2Y1. Choose MRS 2211 when experimental integrity demands definitive P2Y13 target engagement.

Molecular Formula C14H10ClN4Na2O8P
Molecular Weight 474.66 g/mol
Cat. No. B1489678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRS 2211
SynonymsMRS 2211
MRS-2211
MRS2211
Molecular FormulaC14H10ClN4Na2O8P
Molecular Weight474.66 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=N1)N=NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)COP(=O)([O-])[O-])C=O)O.[Na+].[Na+]
InChIInChI=1S/C14H12ClN4O8P.2Na/c1-7-13(21)9(5-20)10(6-27-28(24,25)26)14(16-7)18-17-12-4-8(19(22)23)2-3-11(12)15;;/h2-5,21H,6H2,1H3,(H2,24,25,26);;/q;2*+1/p-2
InChIKeyVLNWYJFCKRYEJA-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MRS 2211: Competitive P2Y13 Antagonist for Selective Purinergic Signaling Dissection


MRS 2211 is a pyridoxal phosphate derivative that acts as a competitive, selective antagonist of the P2Y13 purinergic receptor [1]. Developed as a structural analogue of the broad-spectrum P2 antagonist PPADS, it displays >20-fold selectivity for P2Y13 over related P2Y1 and P2Y12 subtypes in functional assays . Its antagonism is competitive in nature, with a measured pA2 of 6.3 [1]. This specificity enables precise dissection of P2Y13-mediated pathways in insulin secretion, neurotransmission, and platelet biogenesis without confounding activity at other ADP-sensitive P2Y receptors .

Why P2Y Antagonist Substitution Compromises Experimental Reproducibility: MRS 2211 Selectivity Profile


Substituting MRS 2211 with other P2Y receptor antagonists, such as MRS 2179 (P2Y1), cangrelor (P2Y12), or MRS 2603 (P2Y1/P2Y13), introduces significant confounding variables due to divergent selectivity profiles and downstream signaling effects [1]. For instance, in pancreatic islet studies, the P2Y1 antagonist MRS 2179 inhibits insulin secretion, whereas MRS 2211 stimulates it, demonstrating functionally opposing outcomes from receptor subtype blockade [1]. Furthermore, the closely related analog MRS 2603 antagonizes both P2Y1 and P2Y13 receptors, precluding unambiguous attribution of observed effects to P2Y13 [2]. Such target promiscuity leads to misinterpretation of pathway-specific roles and undermines the validity of mechanistic conclusions [3].

Quantitative Differentiation of MRS 2211: Head-to-Head Evidence for P2Y13-Specific Procurement


P2Y13 Receptor Selectivity: >20-Fold Discrimination Over P2Y1 and P2Y12 Subtypes

MRS 2211 exhibits greater than 20-fold selectivity for antagonism of the human P2Y13 receptor compared to the closely related P2Y1 and P2Y12 subtypes [1]. This selectivity is quantified through functional inhibition of phospholipase C (PLC) responses. Specifically, MRS 2211 antagonizes ADP-induced IP3 formation at P2Y13 with a pIC50 of 5.97, while its IC50 for blocking P2Y1- and P2Y12-mediated PLC responses exceeds 10 μM [1]. This contrasts sharply with the related analog MRS 2603, which potently antagonizes both P2Y1 (IC50 = 0.245 μM) and P2Y13 receptors, rendering it non-selective [1].

Purinergic Signaling GPCR Pharmacology Receptor Selectivity

Functional Antagonism at Neuromuscular Junction: MRS 2211 Prevents 2-MeSADP-Induced Presynaptic Inhibition

At the mammalian neuromuscular junction, MRS 2211 (10 μM) completely prevents the presynaptic inhibition of acetylcholine release induced by the ADP analog 2-MeSADP, whereas the P2Y12 antagonist MRS-2395 (10 μM) is ineffective [1]. Quantitative analysis of evoked end-plate potential (EPP) amplitudes shows that 2-MeSADP reduces amplitude to 48.8 ± 4.9% of control values. In the presence of MRS 2211, EPP amplitude is restored to 97.8 ± 3.3% of control, a statistically significant reversal (p>0.05 vs control) [1]. In contrast, co-application of MRS-2395 with 2-MeSADP results in EPP amplitudes of 42.2 ± 5.3%, indistinguishable from 2-MeSADP alone (p<0.05) [1].

Neuropharmacology Synaptic Transmission Presynaptic Modulation

Insulin Secretion Modulation: Opposite Functional Outcomes with P2Y1 vs P2Y13 Antagonism

In mouse pancreatic islets, co-incubation with the P2Y13 antagonist MRS 2211 stimulates insulin secretion, whereas the P2Y1 antagonist MRS 2179 inhibits it, revealing diametrically opposed regulatory roles for these ADP receptor subtypes [1]. At 8.3 mM glucose, MRS 2211 alone increases insulin secretion significantly above baseline, while MRS 2179 reduces it [1]. Furthermore, in vivo intraperitoneal administration of MRS 2211 (10 mg/kg) during glucose challenge increases plasma insulin levels and reduces blood glucose compared to vehicle-treated controls [1].

Endocrinology Diabetes Research Beta-Cell Physiology

Proplatelet Formation: MRS 2211 Identifies P2Y13-Specific Role in Megakaryocyte Biology

In human megakaryocytes, MRS 2211 inhibits proplatelet formation in a concentration-dependent manner, achieving 50-60% inhibition, a finding that clarifies the specific involvement of P2Y13 (rather than P2Y12) in this process [1]. Critically, megakaryocytes from a patient with severe congenital P2Y12 deficiency exhibited normal proplatelet formation, yet this process was still inhibited by MRS 2211, cangrelor, or apyrase by 50-60% [1]. This demonstrates that the inhibitory effect of cangrelor on proplatelet formation is mediated through P2Y13, not P2Y12, and that MRS 2211's effect is independent of P2Y12 function [1].

Hematology Platelet Biogenesis Megakaryocyte Biology

Mechanosensitive ATP Release: P2Y13 Blockade Suppresses Paracrine Amplification in Mast Cells

In mast cells subjected to mechanical stimulation, MRS 2211 attenuates secondary ATP release triggered by low-dose exogenous ATP, demonstrating a P2Y13-dependent autocrine/paracrine amplification loop [1]. Specifically, 50 nM exogenous ATP induces endogenous ATP release, which is significantly suppressed by MRS 2211 or P2Y13 gene interference [1]. In contrast, secondary ATP release triggered by a higher dose of exogenous ATP (200 μM) sufficient to activate P2X7 receptors is attenuated by the P2X7 antagonist BBG, but not by MRS 2211 [1], indicating receptor-specific roles in the mechanosensitive cascade.

Mechanotransduction ATP Signaling Mast Cell Biology

Validated Research Applications for MRS 2211 Based on Comparative Evidence


Dissecting P2Y13 vs. P2Y12 Function in Megakaryocyte and Platelet Biology

MRS 2211 is the tool of choice for studies aiming to distinguish P2Y13-mediated effects from those of P2Y12. As demonstrated in human megakaryocytes, MRS 2211 inhibits proplatelet formation even in the complete absence of functional P2Y12 receptors, confirming its utility for P2Y13-specific investigation in hematological contexts [1]. Researchers using cangrelor or other P2Y12 inhibitors to probe platelet biogenesis will encounter confounding dual-receptor activity; MRS 2211 eliminates this ambiguity.

Investigating Opposing P2Y1 and P2Y13 Signaling in Pancreatic Beta-Cell Function

Given that MRS 2179 (P2Y1 antagonist) inhibits insulin secretion while MRS 2211 stimulates it, experiments designed to parse the contributions of individual ADP receptor subtypes in islet biology require MRS 2211 for accurate P2Y13 attribution [1]. This application is critical for academic and industrial diabetes research programs seeking to validate P2Y13 as a therapeutic target for enhancing insulin secretion.

Mechanistic Studies of Presynaptic P2Y13 Modulation in Neuronal Preparations

MRS 2211 should be employed to confirm P2Y13-specific involvement in presynaptic inhibition studies, as the P2Y12 antagonist MRS-2395 fails to reverse 2-MeSADP-induced suppression of acetylcholine release [1]. This application is essential for neuropharmacology labs mapping purinergic modulation of synaptic transmission and seeking to avoid false negative results from inappropriate antagonist selection.

Selective Pharmacological Validation in Complex Purinergic Signaling Cascades

In experimental systems where multiple P2 receptor subtypes are co-expressed (e.g., mast cell mechanotransduction), MRS 2211 enables selective blockade of the P2Y13-dependent component of the response without affecting P2X7 or P2Y1 pathways [1]. This is essential for building accurate models of purinergic signaling networks and for validating the specific contribution of P2Y13 in multi-receptor systems.

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